4,4-Dichloro-3-oxobutyric acid ethyl ester
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Overview
Description
4,4-Dichloro-3-oxobutyric acid ethyl ester is an organic compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 g/mol . It is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dichloro-3-oxobutyric acid ethyl ester can be synthesized through the reaction of ethyl acetoacetate with chlorine in the presence of a suitable catalyst . The reaction typically involves the chlorination of ethyl acetoacetate, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where ethyl acetoacetate is reacted with chlorine gas under controlled conditions. The reaction is carried out in a reactor, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-3-oxobutyric acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Products include ethyl 4-chloro-3-oxobutyric acid esters.
Reduction: Products include ethyl 4,4-dichloro-3-hydroxybutanoate.
Oxidation: Products include ethyl 4,4-dichloro-3-oxobutanoic acid.
Scientific Research Applications
4,4-Dichloro-3-oxobutyric acid ethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-3-oxobutyric acid ethyl ester involves its reactivity with nucleophiles and electrophiles. The compound’s chlorine atoms and carbonyl group make it a versatile intermediate in various chemical reactions. It can participate in nucleophilic substitution, reduction, and oxidation reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-dichloroacetoacetate
- Ethyl 4-chloro-3-oxobutyric acid ester
- Ethyl 4,4-dichloro-3-hydroxybutanoate
Uniqueness
4,4-Dichloro-3-oxobutyric acid ethyl ester is unique due to its dual chlorine substitution and the presence of a carbonyl group, which makes it highly reactive and versatile in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C6H8Cl2O3 |
---|---|
Molecular Weight |
199.03 g/mol |
IUPAC Name |
ethyl 4,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C6H8Cl2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3 |
InChI Key |
SIJOCEACGCHNSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(Cl)Cl |
Origin of Product |
United States |
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